(2-(Trifluoromethyl)thiazol-4-yl)methanamine
Description
IUPAC Nomenclature and Structural Isomerism
The systematic IUPAC name for (2-(trifluoromethyl)thiazol-4-yl)methanamine is [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanamine . This nomenclature specifies the trifluoromethyl (-CF₃) substituent at the 2-position of the thiazole ring and the methanamine (-CH₂NH₂) group at the 4-position. The thiazole core is a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3.
Structural isomerism in this compound arises primarily from:
- Positional isomerism : Variations in substituent placement on the thiazole ring (e.g., trifluoromethyl at position 2 vs. 5).
- Functional group isomerism : Substitution of the amine group with other functionalities (e.g., hydroxyl or halide groups).
The specific substitution pattern distinguishes it from analogs such as (2-(trifluoromethyl)thiazol-5-yl)methanamine, where the methanamine group occupies position 5.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₅H₅F₃N₂S , with a molecular weight of 182.17 g/mol . The elemental composition is:
| Element | Percentage Composition |
|---|---|
| Carbon | 32.97% |
| Hydrogen | 2.77% |
| Fluorine | 31.27% |
| Nitrogen | 15.38% |
| Sulfur | 17.61% |
The molecular weight is calculated as follows:
$$
\text{MW} = (5 \times 12.01) + (5 \times 1.008) + (3 \times 19.00) + (2 \times 14.01) + 32.07 = 182.17 \, \text{g/mol}
$$
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number: 852854-39-8 . Additional identifiers include:
| Identifier Type | Value |
|---|---|
| PubChem CID | 17750415 |
| MDL Number | MFCD08448194 |
| SMILES | NCC1=CSC(C(F)(F)F)=N1 |
| InChIKey | OHBCFZNSHHHITQ-UHFFFAOYSA-N |
These identifiers facilitate unambiguous referencing in chemical databases and synthesis protocols.
Crystallographic Data and Conformational Analysis
Crystallographic data for this compound are not widely reported in the literature. However, theoretical conformational analysis reveals:
- Planarity of the thiazole ring : The aromatic heterocycle adopts a planar geometry due to π-electron delocalization.
- Electron-withdrawing effects : The trifluoromethyl group induces significant electron withdrawal, polarizing the thiazole ring and influencing intermolecular interactions.
- Amine group orientation : The -CH₂NH₂ moiety exhibits rotational freedom, enabling hydrogen bonding with adjacent molecules or solvents.
Hypothetical crystal packing arrangements may involve:
- Hydrogen bonds between the amine group and electronegative atoms (e.g., fluorine or sulfur).
- Van der Waals interactions dominated by the hydrophobic trifluoromethyl group.
Experimental X-ray diffraction studies would be required to validate these predictions.
Properties
IUPAC Name |
[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c6-5(7,8)4-10-3(1-9)2-11-4/h2H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVNZSFAYIKOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590498 | |
| Record name | 1-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852854-39-8 | |
| Record name | 2-(Trifluoromethyl)-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852854-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Ring Construction via Cyclization of α-Haloketones with Thioamides
A common approach involves the cyclization of α-haloketones bearing trifluoromethyl substituents with thioamides to form the thiazole ring. For example, 2-bromo- or 2-chloro-trifluoroacetyl derivatives react with thioacetamide under controlled conditions to yield trifluoromethyl-substituted thiazoles.
-
- Solvents: Dimethylformamide (DMF), acetonitrile, or acetic acid.
- Temperature: Typically 0–110 °C depending on the step.
- Base: Triethylamine or sodium bicarbonate for neutralization.
- Reaction time: Several hours to overnight.
Example from Patent Literature:
- 2-bromo-trifluoroacetic ethyl acetoacetate reacts with thioacetamide in DMF at 0–5 °C with controlled addition to avoid excessive heat.
- Subsequent addition of triethylamine and reflux for ~3 hours leads to ring closure.
- Hydrolysis and extraction yield 2-methyl-4-(trifluoromethyl)thiazole-5-ethyl formate, a key intermediate.
Functional Group Transformations to Introduce the Methanamine Group
The methanamine group at the 4-position can be introduced by:
- Reduction of corresponding amides or esters using borane reagents (e.g., BH3·Me2S) in tetrahydrofuran (THF) at 0–60 °C.
- Amination reactions using palladium-catalyzed cross-coupling with amines.
- Hydrolysis of ester intermediates followed by amide coupling and subsequent reduction.
Detailed Preparation Methodology
Stepwise Synthesis Outline
Representative Experimental Data
Research Findings and Optimization Notes
- The use of 2-bromo-trifluoroacetic ethyl acetoacetate as a starting material avoids the formation of unwanted dichloro byproducts seen with chlorinated analogs, improving raw material utilization and selectivity.
- Controlled addition of thioacetamide in DMF at low temperature prevents excessive heat release and side reactions.
- Triethylamine addition induces a refluxing backflow reaction critical for ring closure and high yield.
- Reduction of amide intermediates with borane reagents is efficient and yields the desired amine without racemization or over-reduction.
- Alternative palladium-catalyzed amination methods can be employed for late-stage functionalization, offering versatility in substituent introduction.
- Amino acid-derived thiazole syntheses demonstrate that calcium carbonate can be used to neutralize hydrobromic acid in situ, simplifying purification but may cause partial racemization at chiral centers.
Summary Table of Preparation Methods
| Method No. | Key Step | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Cyclization of α-bromo ketone | 2-bromo-trifluoroacetic ethyl acetoacetate + thioacetamide, DMF, 0–110 °C | High yield, mild conditions | Requires careful temperature control |
| 2 | Hydrolysis and amide coupling | Acid/base hydrolysis, EDCI/HOBt/DIEA coupling | Versatile intermediate formation | Multi-step, requires purification |
| 3 | Reduction to amine | BH3·Me2S in THF, 0–60 °C | Efficient amine formation | Use of pyrophoric reagents |
| 4 | Pd-catalyzed amination | Pd2(dba)3, XantPhos, t-BuONa, toluene, 90–110 °C | Late-stage functionalization | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)thiazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, showing promising results.
- Study on Thiazole Derivatives : A study synthesized several thiazole derivatives, including those similar to (2-(Trifluoromethyl)thiazol-4-yl)methanamine, and tested their efficacy against human lung adenocarcinoma cells (A549). The results demonstrated that certain analogues exhibited IC50 values as low as 23.30 ± 0.35 µM , indicating potent anticancer activity .
- Mechanism of Action : The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly affect the compound's cytotoxicity. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with biological targets .
Antiviral Properties
Thiazole derivatives have also been explored for their antiviral properties. Research has shown that compounds with thiazole structures can inhibit viral replication through various mechanisms, including interference with viral polymerases.
- HIV Inhibition : A review highlighted several small-molecule antiviral drugs, including thiazole derivatives, that showed effectiveness against HIV through tandem mass spectrometry analysis . The ability of these compounds to disrupt viral life cycles presents a promising avenue for further research.
Applications in Materials Science
The unique properties of this compound make it suitable for applications beyond medicinal chemistry.
Polymer Chemistry
Thiazoles are increasingly being incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance.
- Thermal Stability Studies : Research indicates that polymers modified with thiazole groups exhibit improved thermal stability compared to unmodified counterparts. This enhancement is attributed to the strong intermolecular interactions facilitated by the thiazole moiety .
Table 2: Comparison of Thermal Properties
| Polymer Type | Thermal Stability (°C) | Modification Type |
|---|---|---|
| Unmodified Polymer | 200 | None |
| Thiazole-modified | 250 | Incorporation of thiazole derivatives |
Case Study 1: Anticancer Efficacy
In a comprehensive study, researchers synthesized a series of thiazole-based compounds and evaluated their anticancer activity against multiple cell lines. The study found that compounds with trifluoromethyl substitutions exhibited enhanced selectivity and potency, particularly against glioblastoma cells .
Case Study 2: Antiviral Activity
A collaborative research effort focused on developing antiviral agents based on thiazole derivatives, which demonstrated significant inhibition of viral replication in vitro. The findings suggest that these compounds could serve as lead candidates for new antiviral therapies .
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Key analogs differ in the substituent at position 2 of the thiazole ring. Below is a comparative analysis:
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect reduces electron density on the thiazole ring, enhancing resistance to oxidation and metabolic degradation. This group increases lipophilicity (logP ~1.5–2.0), favoring blood-brain barrier penetration .
- Halogenated Analogs (e.g., -F) : Fluorine introduces polarity without significant steric bulk, balancing lipophilicity and solubility .
Physicochemical Properties
| Property | This compound | (2-(p-Tolyl)thiazol-4-yl)methanamine | (2-Phenylthiazol-4-yl)methanamine |
|---|---|---|---|
| Aqueous Solubility | Low (hydrophobic CF₃) | Moderate | Low |
| LogP | ~2.0 | ~1.8 | ~1.5 |
| Metabolic Stability | High | Moderate | Low |
Biological Activity
(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazole ring substituted with a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic molecules. The general formula can be represented as follows:
Research indicates that compounds containing thiazole moieties often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The trifluoromethyl group is particularly noted for its role in modulating the interaction of the compound with biological targets, enhancing potency and selectivity.
Antimicrobial Properties
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. For instance, a study demonstrated that derivatives of thiazole compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimal inhibitory concentrations (MICs) for these compounds ranged from 0.03125 to 0.25 µg/mL, indicating potent activity.
Antifungal Activity
The compound has also shown promising antifungal activity. A related study on thiazole derivatives indicated that they possess fungicidal properties against several fungal strains . This suggests that this compound could be effective in treating fungal infections.
Anticancer Activity
In vitro studies have explored the anticancer potential of thiazole derivatives. Some compounds have been reported to induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death. The mechanism often involves the modulation of protein synthesis pathways, which can be influenced by compounds like this compound .
Case Studies
- Antibacterial Efficacy : A recent study investigated a series of thiazole derivatives, including this compound, against multidrug-resistant strains of S. aureus. The results indicated that these compounds could inhibit bacterial growth effectively, even at low concentrations .
- Antifungal Screening : In a greenhouse study assessing various thiazole derivatives for fungicidal activity, this compound was included among the tested compounds. The results showed significant inhibition of fungal growth compared to control groups .
- Cancer Cell Line Studies : A chemical screen focusing on mRNA translation modulation identified several thiazole derivatives as potential anticancer agents. These compounds were shown to reduce translation rates in cancer cells, suggesting their utility in cancer therapy .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2-(Trifluoromethyl)thiazol-4-yl)methanamine with high purity?
- Methodology :
- Step 1 : Start with a thiazole precursor, such as 4-bromothiazole. Introduce the trifluoromethyl group via nucleophilic substitution using Cu(I)-catalyzed cross-coupling with a trifluoromethylating agent (e.g., TMSCF₃) .
- Step 2 : Functionalize the thiazole ring at the 4-position with an aminomethyl group. For example, use a reductive amination reaction with formaldehyde and ammonium acetate under acidic conditions .
- Purification : Employ recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) to achieve ≥95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : ¹H NMR (δ ~3.8 ppm for -CH₂NH₂; δ ~7.2 ppm for thiazole protons) and ¹⁹F NMR (δ ~-60 ppm for CF₃) to confirm substituents .
- LC-MS : To verify molecular ion [M+H]⁺ (exact mass: 196.06 g/mol) and detect impurities .
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
Q. How can researchers ensure the stability of this compound during storage?
- Stability Protocol :
- Store as a hydrochloride salt (improves stability) at -20°C in amber vials under inert gas (N₂ or Ar) .
- Avoid prolonged exposure to light, moisture, or acidic/basic conditions to prevent decomposition of the trifluoromethyl group .
Advanced Research Questions
Q. How to design experiments to investigate the compound’s inhibitory activity against cytochrome P450 enzymes?
- Experimental Design :
- Enzyme Assays : Use human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) with fluorogenic substrates. Measure IC₅₀ values via fluorescence quenching .
- Controls : Include ketoconazole (CYP3A4 inhibitor) and negative controls (DMSO vehicle).
- Data Analysis : Fit dose-response curves using GraphPad Prism®. Compare Ki values across isoforms to assess selectivity .
Q. How to resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values in kinase assays)?
- Troubleshooting Strategies :
- Purity Verification : Re-analyze compound purity via HPLC; impurities >5% can skew results .
- Assay Conditions : Standardize buffer pH (7.4), ionic strength, and ATP concentrations (for kinase assays) .
- Stereochemical Considerations : Confirm the absence of racemization (e.g., via chiral HPLC) if the compound has a stereocenter .
Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?
- Scale-Up Recommendations :
- Flow Chemistry : Use continuous flow reactors to enhance trifluoromethylation efficiency and reduce reaction time .
- Solvent Selection : Replace DMF with greener solvents (e.g., 2-MeTHF) to improve safety and reduce waste .
- Catalyst Optimization : Screen Pd/Cu bimetallic catalysts to improve yield in cross-coupling steps .
Q. How to evaluate the compound’s metabolic stability in vitro?
- Methodology :
- Microsomal Incubations : Incubate with rat/human liver microsomes (1 mg/mL protein) and NADPH. Monitor parent compound depletion over 60 min via LC-MS/MS .
- Metabolite Identification : Use high-resolution MS (Q-TOF) to detect hydroxylated or demethylated metabolites .
Data Contradiction Analysis
Q. Why do some studies report potent antifungal activity while others show no effect?
- Potential Causes :
- Strain Variability : Test against standardized fungal strains (e.g., C. albicans ATCC 90028) to minimize variability .
- Solubility Issues : Use co-solvents (e.g., 10% DMSO) to ensure compound dissolution in aqueous media .
- Synergistic Effects : Evaluate combinations with fluconazole to identify potentiation effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
